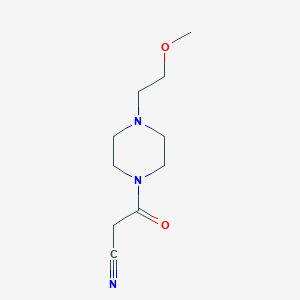

3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile

Description

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

3-[4-(2-methoxyethyl)piperazin-1-yl]-3-oxopropanenitrile |

InChI |

InChI=1S/C10H17N3O2/c1-15-9-8-12-4-6-13(7-5-12)10(14)2-3-11/h2,4-9H2,1H3 |

InChI Key |

ILTRIJOGOCXQPA-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1CCN(CC1)C(=O)CC#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile typically involves the reaction of piperazine derivatives with appropriate nitrile-containing reagents. One common method involves the condensation of an oxiran imide derivative with an appropriate amine . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions at the Carbonyl Group

The ketone carbonyl group in the compound is susceptible to nucleophilic attack due to its electrophilic nature. Reactions may include:

a. Grignard or Organometallic Additions

-

Grignard reagents (e.g., RMgX) can add to the carbonyl, forming secondary alcohols. For example:

-

Yields depend on steric hindrance from the piperazine and 2-methoxyethyl substituents.

b. Condensation with Amines

-

Reactions with primary amines (e.g., NHR) may form imines or Schiff bases under acidic or dehydrating conditions.

Hydrolysis of the Nitrile Group

The nitrile group can undergo hydrolysis under acidic or basic conditions:

| Condition | Product | Catalyst/Reagent |

|---|---|---|

| Acidic (HSO) | Carboxylic acid | Heat, HO |

| Basic (NaOH) | Amide intermediate → Carboxylate salt | HO, transition metals |

Piperazine Ring Functionalization

The piperazine moiety enables further derivatization:

a. Alkylation/Acylation

-

The secondary amines in the piperazine ring can react with alkyl halides or acyl chlorides:

b. Ring-Opening Reactions

-

Under strong acidic or oxidative conditions, the piperazine ring may undergo cleavage. For example, epoxidation followed by nucleophilic ring-opening (as seen in piperazin-2-one synthesis) could yield diamines or other heterocycles .

Cyanoacetamide-Specific Reactions

The cyanoacetamide structure (N-C(=O)-C≡N) participates in:

a. Knoevenagel Condensation

-

Reaction with aldehydes in the presence of a base (e.g., piperidine) forms α,β-unsaturated nitriles:

-

This is analogous to methods used in synthesizing piperazin-2-ones and morpholin-2-ones .

b. Cyclization Pathways

-

Intramolecular cyclization with the piperazine nitrogen could form bicyclic structures, particularly under thermal or catalytic conditions.

Redox Reactions

-

Reduction of Nitrile : Catalytic hydrogenation (H, Pd/C) converts the nitrile to a primary amine.

-

Oxidation of Piperazine : Strong oxidants (e.g., KMnO) may oxidize the piperazine ring to form N-oxides .

Key Data Table: Reaction Conditions and Outcomes

Scientific Research Applications

3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: This compound is studied for its potential interactions with biological targets, such as receptors and enzymes.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile involves its interaction with molecular targets such as receptors and enzymes. For example, it has been shown to have high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors . These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The substituent on the piperazine ring significantly impacts physicochemical and biological properties. Key comparisons include:

Key Observations :

- 2-Methoxyethyl vs. Aryl Groups : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to 4-methoxyphenyl (QZ-4964) or phenethyl () substituents. Aryl groups may enhance receptor binding via π-π interactions but reduce metabolic stability.

- Phenethyl Substituent : The phenethyl analog (CAS 717858-21-4) has higher lipophilicity, which may increase blood-brain barrier penetration but raises safety concerns per its SDS .

Functional Group Variations

The nitrile group distinguishes the target compound from analogs with urea, hydrazinyl, or dione moieties:

Key Observations :

- Nitrile vs. Urea : The nitrile group may confer resistance to hydrolysis compared to urea, which is prone to enzymatic degradation. Urea derivatives (e.g., 11a–11o) exhibit high synthetic yields (85–88%) and modular aryl substitutions for activity optimization .

- Dione vs. Nitrile : Pyrrolidine-2,5-dione derivatives show moderate 5-HT1A and high 5-HT2A receptor affinity (Ki = 15–46 nM), suggesting that the nitrile group in the target compound might shift receptor selectivity .

Biological Activity

3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile is a synthetic compound belonging to the class of piperazine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly its role as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound exhibits significant activity as a tyrosine kinase inhibitor , which is crucial in regulating various cellular processes, including cell division and metabolism. Tyrosine kinases are implicated in several diseases, including cancer and autoimmune disorders. The inhibition of these kinases can lead to reduced proliferation of malignant cells and modulation of immune responses .

Biological Activity

Research indicates that this compound influences several biological pathways:

- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific kinases involved in cancer cell signaling .

- Neuroleptic Effects : Compounds related to piperazine derivatives have demonstrated neuroleptic activity, suggesting potential applications in treating psychiatric disorders .

- CNS Depressant Effects : Related studies indicate that piperazine derivatives can exhibit central nervous system depressant actions, which may be beneficial for conditions requiring sedation .

Case Study 1: Antitumor Activity

In a study assessing the antitumor potential of piperazine derivatives, compounds similar to this compound were tested against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting the compound's potential as an antineoplastic agent .

Case Study 2: Neuroleptic Activity

A series of piperazine-based compounds were evaluated for neuroleptic effects in animal models. The findings suggested that these compounds, including those structurally related to this compound, exhibited lower liability for extrapyramidal side effects compared to traditional neuroleptics .

Data Tables

Q & A

Q. What are the recommended safety protocols for handling 3-(4-(2-Methoxyethyl)piperazin-1-yl)-3-oxopropanenitrile in laboratory settings?

- Methodological Answer: Researchers should wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or well-ventilated areas to avoid inhalation of dust or vapors. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store the compound in a cool, dry environment away from ignition sources, as high temperatures may trigger decomposition .

Q. What synthetic routes are reported for preparing this compound, and what are their critical reaction conditions?

- Methodological Answer: A common approach involves nucleophilic substitution or coupling reactions between cyanoacetamide derivatives and substituted piperazines. For example, ethanol-mediated condensation at 0–5°C with piperidine as a catalyst (similar to Scheme 3 in ) can yield the target compound. Optimize reaction time (2–6 hours) and stoichiometric ratios (1:1.2 for piperazine derivatives) to improve yields above 70% .

Q. Which analytical techniques are most reliable for assessing purity and structural integrity?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended for purity assessment (>95%). Confirm structure via H/C NMR (e.g., nitrile peak at ~110–120 ppm) and IR spectroscopy (C≡N stretch at ~2240 cm). Mass spectrometry (ESI-MS) can validate molecular weight (theoretical: ~257.33 g/mol) .

Q. How should researchers handle waste containing this compound to minimize environmental risks?

- Methodological Answer: Collect waste in sealed, labeled containers segregated from incompatible chemicals. Partner with certified hazardous waste disposal services for incineration or chemical neutralization. Avoid aqueous discharge due to potential bioaccumulation risks .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during characterization?

- Methodological Answer: Cross-validate data using complementary techniques: X-ray crystallography (for solid-state conformation) and 2D NMR (COSY, HSQC) to resolve signal overlap. Compare experimental results with computational predictions (DFT-based NMR chemical shift calculations) to identify conformational isomers or solvent effects .

Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for in vitro assays?

- Methodological Answer: Use co-solvents like DMSO (≤10% v/v) or cyclodextrin-based encapsulation to enhance solubility. Buffers at pH 6–7 (phosphate or HEPES) improve stability. Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring to identify degradation pathways (e.g., hydrolysis of the nitrile group) .

Q. How does the substitution pattern on the piperazine ring influence biological activity?

- Methodological Answer: Structure-Activity Relationship (SAR) studies suggest that electron-donating groups (e.g., 2-methoxyethyl) enhance solubility and target binding. Compare with analogs (e.g., 4-ethylpiperazine in ) using kinase inhibition assays. Computational docking (AutoDock Vina) can predict interactions with ATP-binding pockets in kinases .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

- Methodological Answer: Molecular dynamics (MD) simulations (AMBER or GROMACS) can assess binding stability to receptors like serotonin or dopamine transporters. Free energy perturbation (FEP) calculations quantify the impact of piperazine modifications on binding affinity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What in vitro assays are appropriate for evaluating kinase inhibition or receptor modulation?

- Methodological Answer: Use fluorescence-based ADP-Glo™ kinase assays to measure IC values against kinases (e.g., ABL1 or JAK2). For receptor studies, employ cell-based cAMP assays (HTRF) or calcium flux assays (Fluo-4 dye) to monitor GPCR activity. Include positive controls (e.g., imatinib for kinases) and dose-response curves (1 nM–100 µM) .

Q. How can researchers identify and mitigate batch-to-batch variability in synthesis?

- Methodological Answer:

Implement Quality-by-Design (QbD) principles: vary reaction parameters (temperature, solvent ratio) using a Design of Experiments (DoE) approach. Analyze impurities via LC-MS and optimize purification (e.g., column chromatography with gradient elution). Track critical quality attributes (CQAs) like residual solvent levels (GC-MS) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.